5-Chloroquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the fifth position and an aldehyde functional group at the third position of the quinoline ring. Its molecular formula is and it has a molecular weight of approximately 191.62 g/mol. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis, particularly due to its ability to participate in various
These reactions demonstrate the compound's versatility as a synthetic intermediate in organic chemistry
5-Chloroquinoline-3-carbaldehyde exhibits significant biological activity, particularly as an antibacterial and antifungal agent. It interacts with various biological targets, influencing cellular processes and biochemical pathways. Its mechanism of action often involves the inhibition of specific enzymes or receptors, which can lead to altered gene expression and metabolic activity. Studies have shown that derivatives of this compound can enhance pharmacological properties, making it a valuable scaffold in drug development .
The synthesis of 5-chloroquinoline-3-carbaldehyde typically involves several methods:
5-Chloroquinoline-3-carbaldehyde finds numerous applications across various fields:
Research has shown that 5-chloroquinoline-3-carbaldehyde interacts with various biomolecules, influencing enzyme activity and cellular signaling pathways. For instance, studies indicate that it can modulate the activity of kinases involved in cancer progression, thereby highlighting its potential therapeutic implications. Additionally, its interactions with DNA and RNA have been investigated, revealing insights into its role in gene regulation and expression .
Several compounds share structural similarities with 5-chloroquinoline-3-carbaldehyde. Here are a few notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Quinoline | Basic structure without substitutions | Foundational compound for many derivatives |
| 4-Chloroquinoline | Chlorine at position four | Different reactivity due to chlorine position |
| 8-Hydroxyquinoline | Hydroxyl group at position eight | Exhibits different biological activities |
| 2-Chloroquinoline-3-carbaldehyde | Chlorine at position two | Similar but lacks aldehyde functionality |
The unique combination of a chlorine atom at the fifth position and an aldehyde group at the third position gives 5-chloroquinoline-3-carbaldehyde distinct chemical properties and reactivity compared to these similar compounds. This uniqueness enhances its utility in specific applications where other derivatives may not perform as effectively
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